(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate
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Overview
Description
(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a thiazole ring, and an isophthalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-tolylamine with α-bromoacetophenone in the presence of sulfur.
Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with malononitrile to introduce the cyano group and form the vinyl linkage.
Coupling with Isophthalate: The final step involves coupling the vinylated thiazole with dimethyl isophthalate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings and ester groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
Scientific Research Applications
(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiazole ring are particularly important for these interactions, as they can form hydrogen bonds and π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate: Similar structure but with a phenyl group instead of a p-tolyl group.
Dimethyl 5-((2-cyano-2-(4-(p-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate: Contains a p-methoxyphenyl group, which can influence its reactivity and applications.
Uniqueness
(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is unique due to the presence of the p-tolyl group, which can affect its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the development of electronic materials or specific pharmaceutical agents.
Properties
IUPAC Name |
dimethyl 5-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-14-4-6-15(7-5-14)20-13-31-21(26-20)18(11-24)12-25-19-9-16(22(27)29-2)8-17(10-19)23(28)30-3/h4-10,12-13,25H,1-3H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYHVUMAKLQVMR-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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